An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzotrifluoride (CAS Number: 393-75-9), a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and with growing potential in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analytical applications, and outlines its known mechanisms of action and safety information. The guide is intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
4-Chloro-3,5-dinitrobenzotrifluoride, also known as Chloralin, is a yellow crystalline solid.[1] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] The presence of electron-withdrawing groups, namely the nitro and trifluoromethyl groups, renders the molecule relatively non-polar and hydrophobic.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 393-75-9[1][3][4][5] |
| Molecular Formula | C₇H₂ClF₃N₂O₄[1][3][6] |
| Molecular Weight | 270.55 g/mol [1][3][6] |
| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene[1] |
| Synonyms | CDNT, DNT-Cl, Chloralin, 3,5-Dinitro-4-chlorobenzotrifluoride[1][3][6][7] |
| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N[3][6] |
| SMILES String | [O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Appearance | Yellow crystals[1] |
| Melting Point | 50-55 °C (lit.)[3][7] |
| Flash Point | 126 °C (closed cup)[1][3] |
| Solubility | Insoluble in water[2][3] |
| Vapor Pressure | 0.000134 mmHg[1] |
Synthesis and Experimental Protocols
Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride via Nitration
A common method for the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is the nitration of 4-chlorobenzotrifluoride (B24415).[8] A cyclic, two-stage nitration process has been developed to achieve high yields.[7]
Experimental Protocol: Cyclic Two-Stage Nitration [7]
Stage 1: Mononitration
-
Prepare a mixed acid solution comprising 20% by weight nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid.
-
Heat the mixed acid to 50-55 °C.
-
Add 4-chlorobenzotrifluoride (1 mole equivalent) to the heated acid mixture over 30 minutes while maintaining the temperature at 50-55 °C with cooling.
-
After the addition is complete, confirm the complete conversion to 4-chloro-3-nitrobenzotrifluoride (B52861) using gas chromatography.
-
Dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes to form an 85% by weight sulfuric acid solution. This will cause the separation of the mononitro compound.
-
Separate and discard the lower aqueous acid layer.
Stage 2: Dinitration
-
To the 4-chloro-3-nitrobenzotrifluoride from Stage 1, add a fresh mixed acid solution containing 20% nitric acid, 26% oleum, and 54% sulfuric acid. The molar ratio of nitric acid to the mononitro compound should be sufficient for the dinitration.
-
Heat the reaction mixture to 90 °C over 20 minutes.
-
Maintain the reaction at 90 °C for 20 hours.
-
Monitor the reaction for the conversion to 4-chloro-3,5-dinitrobenzotrifluoride using gas chromatography.
-
After the reaction is complete, separate the upper product layer (dinitro oil) from the lower spent acid layer at 80 °C. The spent acid can be recycled for the mononitration stage.
Derivatization of Amino Acids for HPLC Analysis
4-Chloro-3,5-dinitrobenzotrifluoride is an effective pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[3] It reacts with both primary and secondary amines to form stable derivatives with strong UV absorption.[9]
Experimental Protocol: Amino Acid Derivatization [3][9][10]
-
Sample Preparation: Prepare a standard solution of the amino acid or the sample extract.
-
Reaction Mixture: In a 5 mL vial, add 200 µL of the sample, 1 mL of borate (B1201080) buffer (pH 9.0), and 600 µL of a 70 mmol/L solution of 4-Chloro-3,5-dinitrobenzotrifluoride in acetonitrile.
-
Reaction Conditions: Tightly cap the vial and heat at 60 °C for 30 minutes in a water bath or oven.
-
Cooling and Dilution: After the reaction, cool the vial to room temperature. The sample is now ready for HPLC analysis.
-
HPLC Analysis:
-
Column: Kromasil ODS C18 column (250mm x 4.6mm, 5µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (B128534) (82.8:17:0.2, v/v/v), pH 4.9.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 260 nm.
-
Elution: Gradient elution is used to separate the derivatized amino acids.
-
Mechanism of Action and Applications
Intermediate for Herbicide Synthesis
4-Chloro-3,5-dinitrobenzotrifluoride is a crucial intermediate in the synthesis of the herbicide Trifluralin.[6][8] Trifluralin is a selective, pre-emergence herbicide that controls many annual grasses and broadleaf weeds.[4] Its mechanism of action involves the inhibition of microtubule formation by binding to tubulin proteins.[2] This disruption of microtubules interferes with mitosis and cell division, ultimately inhibiting root development in susceptible plants.[1][2][5]
Proteomics Research
In the field of proteomics, 4-Chloro-3,5-dinitrobenzotrifluoride is utilized for the chemical modification of cysteine residues in proteins. The reaction is believed to be a nucleophilic substitution where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the benzotrifluoride (B45747) ring. This covalent modification allows for the identification and analysis of proteins.[2]
Pharmaceutical Synthesis
There is growing interest in the use of 4-Chloro-3,5-dinitrobenzotrifluoride as an intermediate in pharmaceutical synthesis. Its unique chemical structure, featuring a trifluoromethyl group and nitro substituents, provides a scaffold for the creation of diverse and complex pharmaceutical agents.[11]
Safety and Hazard Information
4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard Identification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[5][8][12] |
| H310 | Fatal in contact with skin[5][8][12] |
| H315 | Causes skin irritation[8] |
| H319 | Causes serious eye irritation[8] |
Table 4: Toxicity Data
| Test | Species | Value |
| Oral LD50 | Rat | 930 mg/kg[7][8] |
| Dermal LD50 | Rabbit | 161 mg/kg[8] |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
In case of contact with skin, wash immediately with plenty of water and seek immediate medical attention.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Store in a locked-up, well-ventilated place.[8]
Conclusion
4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound with established importance as an intermediate in the agrochemical industry and emerging potential in pharmaceutical and proteomics research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this versatile molecule.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 6. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 8. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
